molecular formula C9H11NO B1368176 6-Methoxyindoline CAS No. 7556-47-0

6-Methoxyindoline

Cat. No.: B1368176
CAS No.: 7556-47-0
M. Wt: 149.19 g/mol
InChI Key: GKFGHNMPMAXWQS-UHFFFAOYSA-N
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Description

6-Methoxyindoline: is an organic compound with the molecular formula C9H11NO . It is a derivative of indoline, where a methoxy group is attached to the sixth position of the indoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemistry: 6-Methoxyindoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds have shown promise in modulating biological pathways and have been investigated for their therapeutic potential .

Medicine: this compound and its derivatives are explored for their antimicrobial and anticancer properties . They are being studied as potential drug candidates for treating various diseases, including bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties .

Safety and Hazards

6-Methoxyindoline is classified as a dangerous substance. It has hazard statements H315-H318-H335, which indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyindoline can be synthesized through several methods. One common approach involves the methylation of indoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 6-methoxyindole . This process uses a palladium catalyst under hydrogen gas at high pressure and temperature. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxyindoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound derivatives can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 6-Methoxyindole
  • 6-Methoxyindoline-2,3-dione
  • 5-Methoxyindoline
  • 7-Methoxyindoline

Comparison: this compound is unique due to the presence of the methoxy group at the sixth position of the indoline ring. This structural feature imparts distinct chemical and biological properties compared to other methoxyindoline derivatives. For example, this compound-2,3-dione has different reactivity and biological activity due to the presence of the dione functional group .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFGHNMPMAXWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423808
Record name 6-Methoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-47-0
Record name 6-Methoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 M solution (0.18 ml) of a borane/tetrahydrofuran complex was added dropwise at 0° C. into a solution of 1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole (24 mg) in trifluoroacetic acid (1 ml) over 2 min followed by stirring at 0° C. for 30 min. Af ter the completion of the reaction, water (0.1 ml) was added thereto and the resulting reaction solution was concentrated under reduced pressure. The resulting residue was dissolved in a 2 N aqueous solution of sodium hydroxide and stirred at room temperature for 10 min. The mixture was extracted with methylene chloride. The organic layer was separated and dried over magnesium sulfate. After concentrating the solvent under reduced pressure, the resulting residue was purified by preparative TLC to give 1-[1-(4-fluorophenethyl)piperidin-4-yl)]-6-methoxyindoline (10 mg) (yield: 35%).
[Compound]
Name
solution
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
1-[1-(4-fluorophenethyl)piperidin-4-yl]-6-methoxyindole
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 6-methoxyindoline in natural product synthesis?

A1: this compound serves as a key starting material in the synthesis of lycorine-type alkaloids, specifically (±)-1,12b-didehydrolycoran and (±)-12bα-lycoran. [] This process involves a multi-step synthesis, including Birch reduction of this compound, acylation, photocyclization, and subsequent modifications to yield the target alkaloids. []

Q2: How can this compound be synthesized?

A2: One approach involves a benzyne reaction with 3-chloro-4-methoxyphenethylamine to yield the this compound structure. [] Another method focuses on the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindoline can be further reacted with a methoxyl group to produce this compound. []

Q3: Has this compound been found in nature, and if so, in what context?

A3: While not found in its free form in nature, a derivative, this compound-2,3-dione, was isolated from the plant Capparis himalayensis alongside two new alkaloids, Capparin A and B. [] This suggests a potential role of this compound derivatives in the plant's chemical ecology and potential bioactivity. []

Q4: What is the significance of regioselective bromination in the synthesis of this compound?

A4: Regioselective bromination at the 6-position of the indoline ring is crucial for ensuring the desired final product. [] This selectivity allows for the subsequent introduction of the methoxy group specifically at the 6-position, which is essential for the desired biological activity or use as a synthetic building block. []

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